molecular formula C14H12N4O2 B12805981 2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 133648-16-5

2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B12805981
CAS No.: 133648-16-5
M. Wt: 268.27 g/mol
InChI Key: FMGPQXDOHWJDCN-UHFFFAOYSA-N
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Description

2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants tailored to achieve the desired chemical transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-9-methyl-13-[2-(2-pyridinyl)ethynyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
  • 13-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Uniqueness

2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is unique due to its specific functional groups and tricyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

133648-16-5

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C14H12N4O2/c1-9(19)18-12-10(5-3-7-15-12)14(20)17(2)11-6-4-8-16-13(11)18/h3-8H,1-2H3

InChI Key

FMGPQXDOHWJDCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC=N2)C(=O)N(C3=C1N=CC=C3)C

Origin of Product

United States

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